NGB 2904 hydrochloride

説明

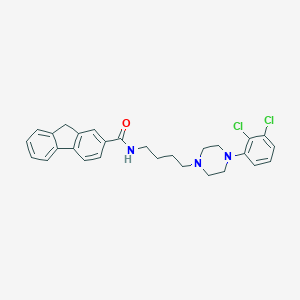

a dopamine D3 receptor antagonist; structure in first source

特性

IUPAC Name |

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIWYJNBKGCVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940417 | |

| Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189060-98-8 | |

| Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NGB 2904 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The core premise of the original request, focusing on the TrkA and p75NTR signaling pathways for NGB 2904 hydrochloride, is not supported by the current scientific literature. Extensive research indicates that this compound is a potent and selective dopamine (B1211576) D3 receptor antagonist. This guide will, therefore, focus on its well-documented mechanism of action centered on the dopamine D3 receptor.

Executive Summary

This compound is a highly selective dopamine D3 receptor antagonist. Its mechanism of action is primarily centered on blocking the binding of dopamine to the D3 receptor, thereby modulating downstream signaling cascades. This compound has been extensively studied in preclinical models of drug addiction, where it has shown efficacy in reducing the rewarding effects of substances like cocaine and methamphetamine, as well as preventing relapse to drug-seeking behavior. This technical guide will provide a comprehensive overview of the molecular interactions, signaling pathways, and experimental evidence that define the mechanism of action of this compound.

Molecular Profile and Selectivity

NGB 2904, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, demonstrates high affinity and selectivity for the dopamine D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.

Quantitative Data: Receptor Binding Affinities

The selectivity of NGB 2904 has been quantified through radioligand binding assays, with the inhibition constant (Ki) values indicating the concentration of the compound required to inhibit 50% of radioligand binding. Lower Ki values denote higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine D3 | 1.4 |

| Dopamine D2 | 217 |

| Serotonin 5-HT2 | 223 |

| Adrenergic α1 | 642 |

| Dopamine D4 | > 5000 |

| Dopamine D1 | > 10000 |

| Dopamine D5 | > 10000 |

Data compiled from publicly available pharmacological data.

In functional assays, NGB 2904 potently antagonizes agonist-stimulated activity. For instance, it has been shown to antagonize quinpirole-stimulated mitogenesis with an IC50 value of 6.8 nM.

Core Mechanism of Action: Dopamine D3 Receptor Antagonism

The primary mechanism of action of NGB 2904 is the competitive antagonism of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

By blocking the D3 receptor, NGB 2904 prevents these downstream signaling events. This antagonism is particularly relevant in brain regions with high D3 receptor expression, such as the nucleus accumbens and other areas of the limbic system, which are critically involved in reward and motivation.

Signaling Pathway Diagram

Caption: NGB 2904 blocks dopamine binding to the D3 receptor.

Experimental Protocols

The pharmacological profile of NGB 2904 has been established through a variety of in vitro and in vivo experiments.

In Vitro: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of NGB 2904 for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO cells expressing human dopamine D3 receptors) are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.

-

Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of NGB 2904.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of NGB 2904 that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

In Vivo: Cocaine Self-Administration Studies

Objective: To evaluate the effect of NGB 2904 on the reinforcing properties of cocaine.

Methodology:

-

Animal Model: Rats are surgically implanted with intravenous catheters.

-

Training: The animals are placed in operant conditioning chambers and trained to press a lever to receive an intravenous infusion of cocaine. This is typically done under a fixed-ratio (FR) schedule of reinforcement, where a fixed number of lever presses results in one infusion.

-

Progressive-Ratio (PR) Schedule: To assess motivation, the schedule is changed to a progressive-ratio, where the number of lever presses required for each subsequent infusion increases. The "breakpoint," or the highest number of presses an animal is willing to make for a single infusion, is measured as an indicator of the reinforcing efficacy of the drug.

-

Drug Administration: NGB 2904 or a vehicle is administered systemically (e.g., via intraperitoneal injection) prior to the self-administration session.

-

Data Collection and Analysis: The number of lever presses and the calculated breakpoint are recorded and compared between the NGB 2904-treated and vehicle-treated groups. A significant reduction in the breakpoint in the NGB 2904 group indicates an attenuation of cocaine's rewarding effects.[1][2][3]

Experimental Workflow Diagram

Caption: Workflow for a cocaine self-administration study.

Conclusion

The mechanism of action of this compound is well-defined as a potent and selective antagonist of the dopamine D3 receptor. By blocking this receptor, NGB 2904 modulates activity in the brain's reward pathways. This has been demonstrated through robust in vitro binding and functional assays, and its therapeutic potential has been explored in various in vivo models of drug addiction. The data consistently point to the dopamine D3 receptor as the core target of NGB 2904, with no substantiated evidence for a primary role of TrkA or p75NTR in its mechanism of action. Future research may continue to elucidate the nuanced effects of D3 receptor blockade in various neuropsychiatric disorders.

References

- 1. Signalling through the neurotrophin receptor p75NTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotrophin signaling through the p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dopamine D3 Receptor Selectivity of NGB 2904 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dopamine (B1211576) D3 receptor selectivity profile of NGB 2904 hydrochloride, a potent and selective D3 receptor antagonist. The information presented herein is intended to support research and development efforts in neuropharmacology and related fields.

NGB 2904 has been identified as a highly selective antagonist for the dopamine D3 receptor, a target of significant interest for the development of therapeutics for substance abuse, psychotic disorders, and Parkinson's disease.[1][2] Its pharmacological profile demonstrates a clear preference for the D3 receptor over other dopamine receptor subtypes and other monoaminergic receptors.[3]

Data Presentation: Receptor Binding Profile of NGB 2904

The following table summarizes the binding affinities (Ki) of NGB 2904 at various neurotransmitter receptors. The data clearly illustrates its high affinity for the dopamine D3 receptor and its significantly lower affinity for other receptors, establishing its selectivity.

| Receptor Target | Binding Affinity (Ki) in nM | Selectivity Ratio (Ki [Receptor] / Ki [D3]) |

| Dopamine D3 | 1.4 | 1 |

| Dopamine D2 | 217 | ~155-fold |

| Serotonin 5-HT2 | 223 | ~159-fold |

| Adrenergic α1 | 642 | ~459-fold |

| Dopamine D4 | > 5000 | > 3571-fold |

| Dopamine D1 | > 10000 | > 7143-fold |

| Dopamine D5 | > 10000 | > 7143-fold |

Data sourced from multiple references.[3]

In functional assays, NGB 2904 potently antagonizes quinpirole-stimulated mitogenesis with an IC50 value of 6.8 nM.

Experimental Protocols

The quantitative data presented above are derived from standard and robust pharmacological assays. The general methodologies for these key experiments are detailed below.

1. Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of NGB 2904 for various dopamine and other neurotransmitter receptors.

-

Objective: To measure the ability of NGB 2904 to displace a specific radioligand from its receptor target.

-

Materials:

-

Cell membranes prepared from cell lines (e.g., CHO cells) transfected to express a high density of the specific receptor of interest (e.g., human D3, D2, D1 receptors).[2]

-

A high-affinity radioligand specific for the receptor being assayed (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride for D2/D3 receptors).

-

This compound as the competing, non-labeled ligand.

-

Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).

-

Glass fiber filters.

-

-

Procedure:

-

A constant concentration of cell membranes and radioligand are incubated in the assay buffer. The concentration of the radioligand is typically at or below its dissociation constant (Kd) for the receptor.

-

Increasing concentrations of NGB 2904 are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand (e.g., haloperidol (B65202) or raclopride) to saturate all specific binding sites.[4]

-

The mixture is incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of NGB 2904 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

2. Functional Antagonism Assay (Mitogenesis)

This cell-based assay was used to determine the functional potency of NGB 2904 as an antagonist at the D3 receptor.

-

Objective: To measure the ability of NGB 2904 to inhibit the cellular response (mitogenesis) induced by a D3 receptor agonist (quinpirole).

-

Materials:

-

A suitable cell line expressing functional dopamine D3 receptors.

-

Quinpirole (B1680403), a dopamine D2/D3 receptor agonist.

-

This compound.

-

Cell culture medium and reagents for measuring cell proliferation (e.g., [³H]-thymidine incorporation or colorimetric assays like MTT).

-

-

Procedure:

-

Cells are cultured to an appropriate density.

-

The cells are then treated with a fixed concentration of quinpirole to stimulate mitogenesis.

-

Concurrently, the cells are treated with increasing concentrations of NGB 2904.

-

Control groups include cells treated with vehicle only, quinpirole only, and NGB 2904 only.

-

After an appropriate incubation period, cell proliferation is assessed using a standard method (e.g., measuring the incorporation of [³H]-thymidine into newly synthesized DNA).

-

-

Data Analysis:

-

The data are plotted as the percentage of inhibition of the quinpirole-stimulated response versus the concentration of NGB 2904.

-

The concentration of NGB 2904 that causes 50% inhibition of the maximum quinpirole-induced response (IC50) is calculated using non-linear regression. This IC50 value represents the functional potency of NGB 2904 as a D3 receptor antagonist in this assay.

-

Visualizations: Pathways and Processes

The following diagrams illustrate key concepts related to the pharmacology of NGB 2904.

Caption: Dopamine D3 receptor canonical signaling pathway.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Logical flow for calculating receptor selectivity.

References

- 1. The dopamine D3 receptor antagonist NGB 2904 increases spontaneous and amphetamine-stimulated locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NGB 2904 and NGB 2849: two highly selective dopamine D3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of NGB 2904 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor. Its distinct pharmacological profile, characterized by high affinity for the D3 receptor subtype, has positioned it as a critical research tool for elucidating the role of this receptor in various neuropathologies. This technical guide provides an in-depth overview of the pharmacology of NGB 2904, consolidating key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support ongoing and future research in neuropharmacology and drug development.

Introduction

NGB 2904, chemically known as N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide hydrochloride, is a novel compound that has garnered significant interest within the scientific community for its high selectivity as a dopamine D3 receptor antagonist.[1] The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is implicated in the modulation of cognition, emotion, and reward pathways. Dysregulation of D3 receptor signaling has been associated with several neuropsychiatric and substance use disorders. The selectivity of NGB 2904 makes it an invaluable pharmacological tool to probe the physiological and pathophysiological functions of the D3 receptor, offering a clearer understanding of its potential as a therapeutic target.

Mechanism of Action

This compound functions as a competitive antagonist at the dopamine D3 receptor. This means it binds to the receptor at the same site as the endogenous ligand, dopamine, but does not activate it. By occupying the binding site, NGB 2904 prevents dopamine from binding and initiating the downstream signaling cascade. This blockade of D3 receptor activity is the primary mechanism through which NGB 2904 exerts its pharmacological effects. The high selectivity of NGB 2904 for the D3 receptor over other dopamine receptor subtypes, particularly the closely related D2 receptor, minimizes off-target effects and allows for a more precise investigation of D3 receptor-mediated processes.[2]

Quantitative Pharmacological Data

The pharmacological profile of NGB 2904 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data that define its potency and selectivity.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |

| Primate Dopamine D3 | NGB 2904 | Cloned human receptors | 1.4 | [1][2] |

| Primate Dopamine D2 | NGB 2904 | Cloned human receptors | 217 | [2] |

| Rat Dopamine D3 | NGB 2904 | Cloned rat receptors | 1.1 | [2] |

| Rat Dopamine D2 | NGB 2904 | Cloned rat receptors | 911 | [2] |

Table 2: Functional Antagonist Activity

| Assay | Cell Line | Agonist | IC₅₀ (nM) | Reference |

| Quinpirole-stimulated Mitogenesis | CHO cells (human D3) | Quinpirole (B1680403) | 6.8 | [1] |

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol describes a representative method for determining the binding affinity of NGB 2904 for dopamine D2 and D3 receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of NGB 2904 for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes prepared from CHO or HEK-293 cells stably expressing human dopamine D2 or D3 receptors.

-

[³H]-Spiperone (radioligand).

-

This compound (test compound).

-

Haloperidol (B65202) (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]-spiperone (at a concentration near its K₋d), and varying concentrations of NGB 2904. For the determination of non-specific binding, use a high concentration of haloperidol instead of NGB 2904. Total binding is determined in the absence of any competing ligand.

-

Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the NGB 2904 concentration. Determine the IC₅₀ value (the concentration of NGB 2904 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its equilibrium dissociation constant.

Quinpirole-Stimulated Mitogenesis Assay for Functional Antagonism

This protocol outlines a representative method to assess the functional antagonist activity of NGB 2904 at the D3 receptor.

Objective: To determine the IC₅₀ of NGB 2904 in inhibiting agonist-induced cell proliferation mediated by the D3 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine D3 receptor.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS).

-

Quinpirole (D2/D3 receptor agonist).

-

This compound (test compound).

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU).

-

Cell harvester and filters (for [³H]-thymidine incorporation).

-

Microplate reader (for non-radioactive assays).

Procedure:

-

Cell Seeding: Seed the D3 receptor-expressing CHO cells in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation: To synchronize the cell cycle, replace the growth medium with a low-serum or serum-free medium and incubate for 24 hours.

-

Treatment: Treat the cells with a fixed concentration of quinpirole (typically at its EC₅₀ for mitogenesis) in the presence of varying concentrations of NGB 2904. Include control wells with quinpirole alone and vehicle alone.

-

Incubation: Incubate the cells for a period that allows for cell proliferation (e.g., 24-48 hours).

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to each well and incubate for a further 4-6 hours. Harvest the cells onto glass fiber filters, wash, and measure the incorporated radioactivity using a scintillation counter.

-

BrdU Assay: Follow the manufacturer's protocol for the BrdU assay, which typically involves incubation with BrdU, followed by fixation, addition of an anti-BrdU antibody conjugate, and a colorimetric substrate. Measure the absorbance using a microplate reader.

-

-

Data Analysis: Plot the percentage of quinpirole-stimulated proliferation against the logarithm of the NGB 2904 concentration. Determine the IC₅₀ value, which is the concentration of NGB 2904 that causes a 50% inhibition of the maximal quinpirole-induced response.

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

Caption: Dopamine D3 receptor signaling cascade and the inhibitory action of NGB 2904.

Experimental Workflow for In Vivo Behavioral Pharmacology

Caption: Generalized workflow for assessing the effects of NGB 2904 in animal models of addiction.

In Vivo Pharmacology

In preclinical animal models, NGB 2904 has demonstrated significant effects that underscore the role of the D3 receptor in drug addiction and reward-seeking behaviors.

-

Cocaine Self-Administration: NGB 2904 has been shown to inhibit intravenous cocaine self-administration in rats when tested under a progressive-ratio schedule of reinforcement.[3][4] This suggests that blockade of D3 receptors can reduce the motivation to take the drug.

-

Reinstatement of Drug-Seeking Behavior: The compound effectively attenuates cocaine- and cue-induced reinstatement of drug-seeking behavior.[3][4] This indicates a potential therapeutic role in preventing relapse.

-

Brain Stimulation Reward: NGB 2904 can inhibit the enhancement of brain stimulation reward produced by cocaine and other drugs of abuse.[3][4]

-

Locomotor Activity: In some studies, NGB 2904 has been observed to increase both spontaneous and amphetamine-stimulated locomotion in mice.[1]

Conclusion

This compound is a highly selective and potent dopamine D3 receptor antagonist that has proven to be an indispensable tool in neuropharmacological research. Its well-characterized in vitro and in vivo pharmacological profile provides a solid foundation for further investigation into the therapeutic potential of D3 receptor blockade for the treatment of substance use disorders and other neuropsychiatric conditions. The detailed methodologies and summarized data presented in this guide are intended to facilitate the design and execution of future studies aimed at further elucidating the complex role of the dopamine D3 receptor in brain function and disease.

References

- 1. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]

- 2. Dopamine D3 receptor-based medication development for the treatment of opioid use disorder: Rationale, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Dopamine D3 Receptor Antagonists: A Review 2001-2005: Ingenta Connect [ingentaconnect.com]

- 4. Selective dopamine D3 receptor antagonists: a review 2001-2005 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NGB 2904 Hydrochloride: Synthesis, Chemical Properties, and Biological Activity as a Dopamine D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor, a key target in the mesolimbic dopamine system implicated in reward, motivation, and addiction. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a thorough examination of its binding affinity and functional antagonism at dopamine and other neurotransmitter receptors. The document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience who are investigating the therapeutic potential of selective D3 receptor antagonists for substance use disorders and other neuropsychiatric conditions.

Chemical Properties and Data

NGB 2904, with the chemical name N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide, is a well-characterized molecule with specific physicochemical properties. The hydrochloride salt is the commonly used form in research settings.

| Property | Value | Reference |

| Molecular Formula | C28H29Cl2N3O·HCl | |

| Molecular Weight | 530.92 g/mol | |

| CAS Number | 189061-11-8 | |

| Appearance | Solid/Powder | N/A |

| Purity | ≥98% | |

| Solubility | Soluble to 25 mM in DMSO and to 5 mM in ethanol. | |

| Storage | Desiccate at +4°C |

Note: For batch-specific data, refer to the Certificate of Analysis from the supplier.

Synthesis of this compound

The synthesis of NGB 2904 was first reported by Yuan et al. in 1998 and involves a multi-step process starting from 2,3-dichloroaniline. While the detailed, step-by-step protocol from the original publication is not publicly available in its entirety, the general synthetic strategy for analogous arylpiperazine derivatives typically involves the following key transformations.

A plausible synthetic route would involve the formation of the piperazine (B1678402) ring system, followed by alkylation and subsequent amidation.

Caption: Plausible synthetic workflow for this compound.

Biological Activity

NGB 2904 is a potent and selective antagonist of the dopamine D3 receptor. Its high affinity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it a valuable tool for studying the physiological and pathological roles of the D3 receptor.

Receptor Binding Affinity

The binding affinity of NGB 2904 for various receptors has been determined using radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

| Receptor | Ki (nM) | Selectivity (fold) vs. D3 | Reference |

| Dopamine D3 | 1.4 | - | |

| Dopamine D2 | 217 | 155 | |

| Serotonin 5-HT2 | 223 | 159 | |

| α1-Adrenergic | 642 | 458 | |

| Dopamine D4 | >5000 | >3571 | |

| Dopamine D1 | >10000 | >7142 | |

| Dopamine D5 | >10000 | >7142 |

Functional Antagonism

NGB 2904 potently antagonizes agonist-stimulated cellular responses mediated by the D3 receptor. In a quinpirole-stimulated mitogenesis assay, NGB 2904 demonstrated an IC50 of 6.8 nM.

Signaling Pathways

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of the D3 receptor by NGB 2904 blocks the downstream signaling cascades initiated by dopamine binding.

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of NGB 2904.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro: Dopamine D3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of NGB 2904 for the dopamine D3 receptor using a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human dopamine D3 receptor

-

[3H]-Spiperone (radioligand)

-

This compound (test compound)

-

Haloperidol (B65202) (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize HEK-D3 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-spiperone (e.g., 0.1-0.5 nM), and varying concentrations of NGB 2904. For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the NGB 2904 concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for the D3 receptor radioligand binding assay.

In Vivo: Cocaine Self-Administration on a Progressive-Ratio Schedule

This protocol is used to assess the motivation of rats to work for cocaine infusions and to evaluate the effect of NGB 2904 on this behavior.

Animals and Surgical Preparation:

-

Male Long-Evans or Sprague-Dawley rats.

-

Rats are surgically implanted with an intravenous catheter into the jugular vein for cocaine delivery.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

Procedure:

-

Acquisition of Self-Administration: Rats are trained to press a lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1, where one press equals one infusion).

-

Progressive-Ratio (PR) Schedule: Once a stable baseline of self-administration is established, the reinforcement schedule is switched to a PR schedule. On this schedule, the number of lever presses required to receive each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).

-

Breakpoint Determination: The session continues until the rat ceases to respond for a predetermined period (e.g., one hour). The final ratio completed is termed the "breakpoint" and serves as a measure of the motivation to obtain the drug.

-

NGB 2904 Administration: Prior to the PR session, rats are administered NGB 2904 (e.g., 1 or 5 mg/kg, intraperitoneally) or vehicle.

-

Data Analysis: The breakpoints achieved after NGB 2904 administration are compared to the breakpoints after vehicle administration to determine the effect of the compound on the motivation to self-administer cocaine.

In Vivo: Cocaine-Induced Reinstatement of Drug-Seeking Behavior

This model is used to study relapse to drug-seeking behavior and the potential of NGB 2904 to prevent it.

Procedure:

-

Cocaine Self-Administration: Rats are trained to self-administer cocaine as described in the PR protocol.

-

Extinction: Following the acquisition phase, lever pressing is no longer reinforced with cocaine infusions. The sessions continue daily until the number of lever presses decreases to a low, stable level.

-

Reinstatement Test: After extinction, rats are pre-treated with NGB 2904 or vehicle. They are then given a priming injection of cocaine (e.g., 10 mg/kg, i.p.) and placed back in the operant chamber. The number of lever presses is recorded.

-

Data Analysis: An increase in lever pressing in the vehicle-treated group after the cocaine prime indicates reinstatement of drug-seeking behavior. The lever-pressing behavior of the NGB 2904-treated group is compared to the vehicle group to assess the compound's ability to block cocaine-induced reinstatement.

Discussion and Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. Its high potency and selectivity make it a superior probe compared to less selective D2/D3 antagonists. The data from preclinical studies, particularly in models of drug addiction, suggest that selective D3 receptor antagonism is a promising therapeutic strategy.

The ability of NGB 2904 to reduce the motivation to self-administer cocaine and to prevent cocaine-induced reinstatement of drug-seeking behavior in animal models provides a strong rationale for the continued development of D3 receptor antagonists for the treatment of substance use disorders.[1] This in-depth technical guide provides the foundational information on the synthesis, chemical properties, and biological activity of this compound, which is essential for researchers aiming to further explore its therapeutic potential.

References

In Vivo Effects of NGB 2904 Hydrochloride on Dopamine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has demonstrated significant effects on dopamine pathways in preclinical in vivo models.[1][2] This technical guide provides a comprehensive overview of the in vivo effects of NGB 2904, with a focus on its potential as a therapeutic agent for substance use disorders. This document details the pharmacological actions of NGB 2904, summarizing key quantitative data from pivotal studies, outlining experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.

Introduction

The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, areas critically involved in reward, motivation, and emotion. Dysregulation of D3 receptor signaling has been implicated in the pathophysiology of several neuropsychiatric disorders, including drug addiction. NGB 2904 has emerged as a valuable research tool and a potential therapeutic candidate due to its high selectivity for the D3 receptor over other dopamine receptor subtypes and other G protein-coupled receptors.[3] In vivo studies have consistently shown that NGB 2904 can modulate dopamine-mediated behaviors, particularly those associated with the reinforcing and relapse-inducing effects of drugs of abuse like cocaine and methamphetamine.[1][4][5]

Pharmacological Profile of this compound

NGB 2904 is a potent and selective antagonist of the dopamine D3 receptor. Its hydrochloride salt form is typically used for in vivo research.

Receptor Binding Affinity

NGB 2904 exhibits high affinity for the dopamine D3 receptor with a Ki (inhibition constant) in the low nanomolar range. Its selectivity for the D3 receptor is significantly higher than for other dopamine receptor subtypes.

| Receptor Subtype | Ki (nM) |

| Dopamine D3 | 1.4 |

| Dopamine D2 | 217 |

| Dopamine D4 | >5000 |

| Dopamine D1 | >10000 |

| Dopamine D5 | >10000 |

| Serotonin 5-HT2 | 223 |

| Alpha-1 Adrenergic | 642 |

Data compiled from publicly available information.

Pharmacokinetics

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, and elimination of NGB 2904. Following intraperitoneal (i.p.) administration, NGB 2904 is readily absorbed and distributed to the brain.

| Parameter | Value |

| Route of Administration | Intraperitoneal (i.p.) |

| Dose | 10 mg/kg |

| Cmax (plasma) | ~150 ng/mL |

| Tmax (plasma) | ~30 minutes |

| t1/2 (plasma) | ~2 hours |

| Brain/Plasma Ratio (at Tmax) | ~1.5 |

Data are approximate and compiled from available preclinical studies.

Synthesis and Formulation

NGB 2904, chemically known as N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide, is synthesized through a multi-step process starting from 2,3-dichloroaniline.[6] For in vivo studies, this compound is typically dissolved in a vehicle suitable for intraperitoneal or subcutaneous injection, such as a solution of 25% 2-hydroxypropyl-β-cyclodextrin in sterile water.[7]

In Vivo Effects on Dopamine-Mediated Behaviors

The primary in vivo effects of NGB 2904 have been characterized using animal models of drug addiction. These studies have consistently demonstrated its ability to attenuate the rewarding and reinforcing effects of psychostimulants.

Attenuation of Drug Self-Administration

NGB 2904 has been shown to reduce the self-administration of cocaine in rats, particularly under a progressive-ratio (PR) schedule of reinforcement.[1][4] This schedule is designed to measure the motivation of the animal to work for a drug reward.

| Experimental Model | Drug | NGB 2904 Dose (mg/kg, i.p.) | Effect | Reference |

| Progressive-Ratio Self-Administration | Cocaine | 1, 5 | Significantly lowered the break-point for cocaine self-administration. | [1] |

| Fixed-Ratio 2 Self-Administration | Cocaine | 0.1-10 | No significant alteration of cocaine self-administration. | [1] |

Inhibition of Brain Stimulation Reward (BSR)

Brain stimulation reward is a behavioral paradigm used to assess the rewarding effects of stimuli, including drugs of abuse. NGB 2904 has been shown to inhibit the enhancement of BSR induced by cocaine and methamphetamine.[4][5]

| Experimental Model | Drug | NGB 2904 Dose (mg/kg, i.p.) | Effect | Reference |

| Cocaine-Enhanced BSR | Cocaine (2 mg/kg) | Not specified in abstract | Significantly inhibited the enhancement of BSR. | [1] |

| Methamphetamine-Enhanced BSR | Methamphetamine (0.2 mg/kg) | 0.3, 1 | Significantly attenuated METH-enhanced BSR. | [7] |

Importantly, NGB 2904 alone does not appear to have rewarding or aversive effects in the BSR paradigm, suggesting a low potential for abuse.[1][7]

Blockade of Reinstatement of Drug-Seeking Behavior

A major challenge in treating addiction is the high rate of relapse. The reinstatement model is used to study the factors that trigger drug-seeking behavior after a period of abstinence. NGB 2904 has been shown to inhibit cocaine-induced reinstatement of drug-seeking behavior.[1][4]

| Experimental Model | Reinstatement Trigger | NGB 2904 Dose (mg/kg, i.p.) | Effect | Reference |

| Reinstatement of Cocaine-Seeking | Cocaine | Not specified in abstract | Significantly inhibited cocaine-triggered reinstatement. | [1] |

Experimental Protocols

The following are generalized protocols for the key in vivo experiments cited in this guide. Specific parameters may vary between studies.

Cocaine Self-Administration

-

Subjects: Male Long-Evans or Wistar rats are typically used.

-

Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.

-

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, a tone generator, and an infusion pump.

-

Training: Rats are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a cue (e.g., light and tone).

-

Reinforcement Schedules:

-

Fixed-Ratio (FR): A set number of lever presses is required for each infusion (e.g., FR2 requires two presses).

-

Progressive-Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "break-point" is the highest number of presses an animal will make for a single infusion.

-

-

NGB 2904 Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at various doses prior to the self-administration session.

Brain Stimulation Reward (BSR)

-

Subjects: Male Sprague-Dawley or Wistar rats are commonly used.

-

Surgery: Rats are stereotaxically implanted with a bipolar electrode in the medial forebrain bundle (MFB), a key component of the brain's reward pathway.

-

Apparatus: Operant conditioning chambers with a lever that, when pressed, delivers a brief electrical stimulation to the MFB.

-

Training: Rats learn to press the lever to receive the electrical stimulation. The intensity and frequency of the stimulation can be varied.

-

Threshold Determination: The reward threshold is the minimum stimulation intensity or frequency that will sustain responding. A decrease in the threshold indicates an enhanced reward state, while an increase indicates a diminished reward state.

-

Drug Effects: The effect of a drug (e.g., cocaine, methamphetamine) on the BSR threshold is measured. NGB 2904 is then administered to determine if it can block the drug-induced changes in the BSR threshold.

Reinstatement of Drug-Seeking Behavior

-

Acquisition: Rats are first trained to self-administer a drug (e.g., cocaine) as described in the self-administration protocol.

-

Extinction: Following acquisition, the drug is no longer available, and lever presses no longer result in an infusion or the associated cues. This continues until the lever-pressing behavior is significantly reduced (extinguished).

-

Reinstatement Test: After extinction, the propensity to relapse is tested by exposing the animals to a trigger:

-

Drug-Primed Reinstatement: A non-contingent injection of the drug.

-

Cue-Induced Reinstatement: Presentation of the cues previously associated with drug infusion.

-

Stress-Induced Reinstatement: Exposure to a stressor (e.g., footshock).

-

-

NGB 2904 Administration: NGB 2904 is administered prior to the reinstatement test to assess its ability to block the reinstatement of drug-seeking behavior (i.e., renewed lever pressing).

Signaling Pathways and Mechanisms of Action

The in vivo effects of NGB 2904 are mediated by its antagonism of the dopamine D3 receptor. The D3 receptor is a Gαi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the D3 receptor, NGB 2904 is thought to disinhibit these pathways, leading to a normalization of dopamine-related signaling in the context of drug-induced alterations.

Dopamine D3 Receptor Signaling Cascade

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Studies

Caption: General Experimental Workflow for NGB 2904 In Vivo Studies.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in vivo. Preclinical evidence strongly suggests that NGB 2904 can attenuate the rewarding and reinforcing effects of drugs of abuse, as well as prevent the reinstatement of drug-seeking behavior. These findings highlight the potential of selective D3 receptor antagonists as a therapeutic strategy for the treatment of substance use disorders. Further research is warranted to fully elucidate the clinical potential of NGB 2904 and similar compounds.

References

- 1. Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological actions of NGB 2904, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NGB 2904 | Dopamine D3 Receptor Antagonists: R&D Systems [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonist BP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NGB 2904 and NGB 2849: two highly selective dopamine D3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

NGB 2904 Hydrochloride: A Selective Dopamine D3 Receptor Antagonist for Investigating and Treating Drug Addiction

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of NGB 2904 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor antagonist, and its application in preclinical models of drug addiction. This document details the compound's mechanism of action, summarizes key quantitative findings from pivotal studies, and provides detailed experimental protocols for its use in addiction research.

Introduction

Drug addiction remains a significant global health challenge, necessitating the development of novel and effective therapeutic interventions. The mesolimbic dopamine system, particularly the dopamine D3 receptor, has emerged as a critical target in the neurobiology of addiction. This compound is a highly selective D3 receptor antagonist that has demonstrated considerable promise in preclinical studies for its ability to attenuate the rewarding and reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, and to prevent relapse to drug-seeking behavior.[1][2][3][4] This guide serves as a resource for researchers and drug development professionals interested in utilizing NGB 2904 as a tool to further understand the role of the D3 receptor in addiction and to explore its therapeutic potential.

Mechanism of Action

NGB 2904 acts as a potent and selective antagonist at the dopamine D3 receptor.[5] Its high affinity for the D3 receptor, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors, underscores its specificity.[5] The dopamine D3 receptor is primarily expressed in the limbic regions of the brain, such as the nucleus accumbens, which are integral to reward, motivation, and reinforcement. By blocking the D3 receptor, NGB 2904 is thought to modulate the dopaminergic signaling that is dysregulated by drugs of abuse. This antagonism is believed to underlie its ability to reduce the motivational aspects of drug-taking and the propensity to relapse.[1][2]

Signaling Pathway of Dopamine D3 Receptor Antagonism

Caption: Dopamine D3 receptor antagonism by NGB 2904.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: Receptor Binding Affinities (Ki values in nM)

| Receptor | Ki (nM) |

| Dopamine D3 | 1.4[5] |

| Dopamine D2 | 217[5] |

| 5-HT2 | 223[5] |

| α1-adrenergic | 642[5] |

| Dopamine D4 | >5000[5] |

| Dopamine D1 | >10000[5] |

| Dopamine D5 | >10000[5] |

Table 2: In Vitro Functional Activity

| Assay | IC50 (nM) |

| Quinpirole-stimulated mitogenesis | 5.0 - 6.8[5] |

Table 3: In Vivo Efficacy in Animal Models of Addiction

| Model | Drug of Abuse | Species | NGB 2904 Dose (mg/kg) | Route | Key Finding |

| Progressive-Ratio Self-Administration | Cocaine | Rat | 1, 5[3] | i.p. | Significantly lowered the break-point for cocaine self-administration.[3] |

| Brain Stimulation Reward (BSR) | Cocaine | Rat | 0.3, 1 | i.p. | Significantly inhibited the enhancement of BSR by 2 mg/kg cocaine.[3] |

| Brain Stimulation Reward (BSR) | Methamphetamine | Rat | 0.3, 1 | i.p. | Significantly attenuated methamphetamine-enhanced BSR.[4] |

| Reinstatement of Drug-Seeking | Cocaine | Rat | 1, 5, 10 | i.p. | Significantly inhibited cocaine-triggered reinstatement.[3] |

| Spontaneous Locomotion | - | Mouse | 1.0 | s.c. | Stimulated spontaneous locomotion in wild-type mice. |

| Amphetamine-Stimulated Locomotion | Amphetamine | Mouse | 0.026 | s.c. | Enhanced amphetamine-stimulated locomotion in wild-type mice. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments involving NGB 2904.

Cocaine Self-Administration and Reinstatement in Rats

This protocol is designed to assess the effects of NGB 2904 on the motivation to self-administer cocaine and on cocaine-induced relapse to drug-seeking behavior.

Experimental Workflow for Reinstatement Studies

Caption: General workflow for reinstatement experiments.

Protocol:

-

Animals: Male Long-Evans rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

-

Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is passed subcutaneously to exit at the mid-scapular region.

-

Recovery: Animals are allowed a recovery period of at least 5-7 days post-surgery.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump are used.

-

Self-Administration Training: Rats are trained to press a lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule, typically starting with FR1 and progressing to FR2. Training sessions are conducted daily for approximately 2 hours.

-

Extinction: Once stable self-administration behavior is established, cocaine is replaced with saline. Daily extinction sessions are conducted until responding on the previously active lever is significantly reduced (e.g., <20% of the average of the last 3 days of self-administration).

-

Reinstatement Test:

-

NGB 2904 Administration: this compound is dissolved in a suitable vehicle (e.g., 2% methylcellulose (B11928114) or β-cyclodextrin) and administered intraperitoneally (i.p.) at the desired doses (e.g., 1, 5, 10 mg/kg) at a specified time before the test (e.g., 30 minutes).

-

Cocaine Prime: A non-contingent, "priming" injection of cocaine (e.g., 10 mg/kg, i.p. or 1.0 mg/kg, i.v.) is administered to trigger reinstatement of drug-seeking behavior.[6]

-

Data Collection: The number of presses on the previously active and inactive levers is recorded for the duration of the session (e.g., 2 hours).

-

Brain Stimulation Reward (BSR)

The BSR paradigm is used to evaluate the effects of NGB 2904 on the rewarding properties of drugs of abuse.

Protocol:

-

Animals and Surgery: Rats are surgically implanted with a monopolar electrode in the medial forebrain bundle.

-

Training: Animals are trained to respond (e.g., press a lever or turn a wheel) to receive electrical stimulation. The frequency of stimulation is varied to determine the brain reward threshold, which is the minimum frequency that sustains responding.

-

Drug Testing:

-

A stable baseline reward threshold is established.

-

On test days, rats are pre-treated with NGB 2904 (e.g., 0.3, 1 mg/kg, i.p.) or vehicle.

-

Subsequently, a psychostimulant such as cocaine (e.g., 2 mg/kg) or methamphetamine is administered.[3][4]

-

Brain reward thresholds are redetermined. A decrease in the threshold indicates an enhancement of reward, while an attenuation of this decrease by NGB 2904 suggests an inhibition of the drug's rewarding effects.

-

Logical Relationship of NGB 2904's Action in Addiction Models

The therapeutic potential of NGB 2904 in drug addiction is based on a clear logical framework.

Caption: Logical framework of NGB 2904's therapeutic action.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in drug addiction. Its high selectivity and demonstrated efficacy in attenuating drug-taking and drug-seeking behaviors in preclinical models highlight its potential as a lead compound for the development of novel pharmacotherapies for substance use disorders.[1][2][3] The data and protocols presented in this guide are intended to facilitate further research into this promising area of addiction science.

References

- 1. Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological actions of NGB 2904, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel dopamine D3 receptor antagonist NGB 2904 inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats | Journal of Neuroscience [jneurosci.org]

The Pharmacology of NGB 2904 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has demonstrated significant potential in preclinical models of substance use disorders. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound. While detailed pharmacokinetic parameters remain to be fully elucidated in publicly available literature, its long-lasting pharmacodynamic effects are well-documented. This document summarizes key in vitro and in vivo findings, details the experimental methodologies used in seminal studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, areas critically involved in reward, motivation, and emotion. Its distinct neuroanatomical distribution and high affinity for dopamine have made it a compelling target for the development of therapeutics for addiction and other neuropsychiatric disorders. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of the dopamine D3 receptor. This has been extensively characterized through in vitro binding and functional assays, as well as in vivo behavioral pharmacology studies.

Receptor Binding Affinity

This compound exhibits nanomolar affinity for the human dopamine D3 receptor and demonstrates significant selectivity over other dopamine receptor subtypes and various other receptors.

| Receptor | K_i_ (nM) |

| Dopamine D3 | 1.4 |

| Dopamine D2 | 217 |

| Serotonin 5-HT_2_ | 223 |

| Adrenergic α_1_ | 642 |

| Dopamine D4 | > 5,000 |

| Dopamine D1 | > 10,000 |

| Dopamine D5 | > 10,000 |

| Table 1: Receptor Binding Affinities (K_i) of this compound._ |

Functional Antagonism

In functional assays, this compound effectively antagonizes the effects of D3 receptor agonists.

| Assay | IC_50_ (nM) |

| Quinpirole-stimulated Mitogenesis | 6.8 |

| Table 2: In Vitro Functional Antagonism of this compound. |

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the ability of this compound to modulate behaviors associated with drug reward and reinforcement.

| Animal Model | Effect of this compound |

| Cocaine Self-Administration (Progressive-Ratio) | Dose-dependently decreases the breakpoint for cocaine self-administration[1] |

| Methamphetamine-Enhanced Brain Stimulation Reward | Attenuates the rewarding effects of methamphetamine[2][3] |

| Cocaine-Induced Reinstatement of Drug-Seeking | Inhibits relapse to cocaine-seeking behavior |

| Spontaneous and Amphetamine-Stimulated Locomotion | Increases spontaneous and amphetamine-induced locomotor activity[4] |

| Table 3: Key In Vivo Pharmacodynamic Effects of this compound. |

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as its half-life, clearance, volume of distribution, and bioavailability, are not extensively reported in the public domain. However, in vivo studies consistently report a long duration of action. For instance, a single administration of NGB 2904 has been shown to inhibit cocaine self-administration for 1-2 days in rats, suggesting a prolonged pharmacokinetic profile or durable pharmacodynamic effects at the receptor level[1][5].

Signaling Pathways

As a dopamine D3 receptor antagonist, this compound modulates downstream signaling cascades initiated by dopamine binding. The D3 receptor is a member of the D2-like family of dopamine receptors, which are coupled to G_i/o_ proteins.

References

- 1. Pharmacological actions of NGB 2904, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The dopamine D3 receptor antagonist NGB 2904 increases spontaneous and amphetamine-stimulated locomotion. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

NGB 2904 Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Whitepaper on the Potent and Selective Dopamine (B1211576) D3 Receptor Antagonist

This technical guide provides a comprehensive overview of NGB 2904 hydrochloride, a potent and selective antagonist for the dopamine D3 receptor (D3R). Its high selectivity makes it a valuable research tool for investigating the role of D3R in neurological and psychiatric disorders, particularly in the context of substance use disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways.

Core Compound Data

This compound is chemically identified as N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide, monohydrochloride.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 189061-11-8 | [1][3][4][5] |

| Molecular Formula | C₂₈H₂₉Cl₂N₃O · HCl | [1][3] |

| Molecular Weight | 530.92 g/mol | [2][3][4] |

| Purity | ≥98% (HPLC) | [3][4] |

| Appearance | White to tan powder | [6] |

| Solubility | Soluble to 25 mM in DMSO Soluble to 5 mM in ethanol | [1][3] |

Receptor Binding Profile and Potency

NGB 2904 exhibits high affinity and remarkable selectivity for the human dopamine D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for minimizing off-target effects in experimental models.

| Receptor | Binding Affinity (Kᵢ, nM) | Citations |

| Dopamine D3 | 1.4 | [3][7] |

| Dopamine D2 | 217 | [3][7] |

| Serotonin 5-HT₂ | 223 | [3][7] |

| Adrenergic α₁ | 642 | [3][7] |

| Dopamine D4 | >5000 | [3][7] |

| Dopamine D1 | >10000 | [3][7] |

| Dopamine D5 | >10000 | [3][7] |

In functional assays, NGB 2904 potently antagonizes agonist-stimulated activity.

| Functional Assay | Potency (IC₅₀) | Citations |

| Quinpirole-Stimulated Mitogenesis Antagonism | 6.8 nM | [1][3] |

Mechanism of Action and Signaling Pathway

NGB 2904 acts as a competitive antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon activation by dopamine, D3Rs inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in modulating neuronal excitability and synaptic plasticity.

In the context of addiction, chronic exposure to drugs of abuse can lead to neuroadaptations in the mesolimbic dopamine system, including altered D3R expression and function.[5] D3R activation is believed to play a critical role in drug-seeking behavior and relapse. By blocking the D3 receptor, NGB 2904 prevents the downstream signaling initiated by dopamine, thereby attenuating the reinforcing properties of addictive drugs and reducing the motivation to seek them.[7][8]

Experimental Protocols

NGB 2904 has been extensively characterized in preclinical models of drug addiction. The methodologies for synthesis and key behavioral assays are outlined below.

Synthesis

The synthesis of NGB 2904 is performed according to the methods first described by Yuan et al. (1998) in Bioorganic & Medicinal Chemistry Letters.[8] The synthesis generally involves the coupling of a fluorene-2-carboxamide moiety with a linker that is attached to a 4-(2,3-dichlorophenyl)piperazinyl group.

In Vivo Behavioral Assay: Reinstatement of Drug-Seeking Behavior

A primary application of NGB 2904 is to assess its ability to prevent the relapse of drug-seeking behavior. The reinstatement model is a widely used preclinical paradigm for this purpose.[9][10]

1. Animals and Surgical Preparation:

-

Male Long-Evans or Sprague-Dawley rats are commonly used.

-

Animals are surgically implanted with an intravenous (IV) catheter into the jugular vein for drug self-administration. Catheters are flushed daily to maintain patency.

2. Self-Administration Training:

-

Following recovery from surgery, rats are placed in standard operant conditioning chambers.

-

They are trained to press an "active" lever to receive an IV infusion of a drug, such as cocaine (e.g., 0.5 mg/kg/infusion), paired with a discrete cue (e.g., a light and/or tone).

-

Presses on an "inactive" lever have no programmed consequences.

-

Training sessions (e.g., 2 hours daily) continue for approximately 10-14 days until stable responding is established.

3. Extinction Training:

-

Following the acquisition phase, extinction sessions begin.

-

During these sessions, presses on the active lever no longer result in drug infusion or the presentation of the associated cues.

-

Extinction training continues until responding on the active lever decreases to a predefined low level (e.g., <20% of the average of the last 3 training days).

4. Reinstatement Test:

-

Once the lever-pressing behavior is extinguished, a reinstatement test is conducted.

-

Prior to the test session (e.g., 30 minutes before), animals are pretreated with either vehicle or NGB 2904 (e.g., 0.1-10 mg/kg, intraperitoneally).[9]

-

Reinstatement of drug-seeking (i.e., an increase in active lever presses) is then triggered by one of three methods:

-

Drug-Primed: A non-contingent injection of the training drug (e.g., cocaine, 10 mg/kg, i.p.).

-

Cue-Induced: Presentation of the drug-associated cues following an active lever press (without drug delivery).

-

Stress-Induced: Exposure to a stressor, such as a mild footshock or a pharmacological stressor like yohimbine.

-

-

The number of presses on the active and inactive levers is recorded. Effective compounds like NGB 2904 are expected to significantly reduce the reinstatement of active lever pressing compared to vehicle-treated controls.[9]

Summary and Future Directions

This compound is a highly selective and potent dopamine D3 receptor antagonist that has proven to be an invaluable tool in addiction research. Its ability to attenuate the rewarding effects of drugs of abuse and prevent the reinstatement of drug-seeking behavior in preclinical models highlights the therapeutic potential of targeting the D3 receptor.[8][9] Future research, including clinical investigations, is warranted to determine if the promising preclinical profile of D3R antagonists like NGB 2904 can be translated into effective pharmacotherapies for substance use disorders in humans.

References

- 1. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological actions of NGB 2904, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel dopamine D3 receptor antagonist NGB 2904 inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of NGB 2904: A Selective Dopamine D3 Receptor Antagonist

An In-depth Technical Guide on the Discovery, Development, and Preclinical Evaluation of a Promising Therapeutic Agent

This technical guide provides a comprehensive overview of the discovery and development of NGB 2904, a potent and selective dopamine (B1211576) D3 receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's synthesis, pharmacological characterization, and preclinical evaluation in models of substance use disorders. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are described in detail. Visualizations of critical pathways and workflows are provided using Graphviz to facilitate a deeper understanding of the underlying science.

Introduction: The Rationale for a D3 Selective Antagonist

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, has emerged as a key therapeutic target for neuropsychiatric disorders, particularly substance use disorders. Its distinct neuroanatomical distribution and functional role in reward and motivation have driven the pursuit of selective D3 receptor antagonists. The development of such compounds aims to modulate dopamine-mediated neurotransmission implicated in the reinforcing effects of drugs of abuse, without the side effects associated with non-selective dopamine receptor blockade. NGB 2904, a member of the arylpiperazine class of compounds, represents a significant advancement in this endeavor, demonstrating high affinity and selectivity for the D3 receptor.

Chemical Synthesis and Structure-Activity Relationship

The synthesis of NGB 2904, chemically known as N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide, was first reported by Yuan et al. in 1998. The synthetic route involves a multi-step process starting from 2,3-dichloroaniline (B127971).

Experimental Protocol: Synthesis of NGB 2904

-

Step 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine: This intermediate is prepared by the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine. The reaction is typically carried out in a high-boiling point solvent, such as diglyme, in the presence of a base, like sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.

-

Step 2: Synthesis of N-(4-Bromobutyl)phthalimide: Phthalimide is reacted with 1,4-dibromobutane (B41627) in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

-

Step 3: Synthesis of 1-(4-Aminobutyl)-4-(2,3-dichlorophenyl)piperazine: 1-(2,3-Dichlorophenyl)piperazine is alkylated with N-(4-bromobutyl)phthalimide. The resulting phthalimide-protected intermediate is then deprotected, typically by hydrazinolysis with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, to yield the free primary amine.

-

Step 4: Synthesis of 9H-Fluorene-2-carboxylic acid: This can be prepared through various methods, including the oxidation of 2-methylfluorene (B47199) or the carboxylation of a fluorenyl organometallic derivative.

-

Step 5: Final Amide Coupling: The final step involves the amide bond formation between 1-(4-aminobutyl)-4-(2,3-dichlorophenyl)piperazine and 9H-fluorene-2-carboxylic acid. This coupling is typically achieved using a standard peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in an aprotic solvent like dichloromethane (B109758) (DCM) or DMF.

The structure-activity relationship (SAR) studies of the N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide series have revealed key structural features for D3 receptor affinity and selectivity. The 2,3-dichlorophenyl substitution on the piperazine (B1678402) ring was found to be crucial for high D3 affinity. The four-carbon alkyl chain linker between the piperazine and the amide nitrogen is optimal. Variations in the arylcarboxamide moiety have a significant impact on the intrinsic activity of the compounds, with the fluorene (B118485) carboxamide of NGB 2904 conferring potent antagonist properties.[1][2][3]

Pharmacological Profile: In Vitro Characterization

The pharmacological profile of NGB 2904 has been extensively characterized through a series of in vitro assays, establishing its high affinity and selectivity for the dopamine D3 receptor.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. These assays for NGB 2904 were typically performed using cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D3 receptor.

Experimental Protocol: Dopamine D3 Receptor Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: CHO or HEK cells stably transfected with the human D3 receptor cDNA are cultured to confluence. The cells are harvested, and the cell membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Binding Assay: The assay is performed in a 96-well plate format. A constant concentration of a radiolabeled D3 receptor ligand, such as [³H]-spiperone or [¹²⁵I]-iodosulpride, is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (NGB 2904).

-

Incubation and Filtration: The mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Data Analysis: The radioactivity trapped on the filters is quantified using a scintillation counter. The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Binding Affinity of NGB 2904 for Dopamine and Serotonin Receptors

| Receptor | Ki (nM) |

| Dopamine D3 | 1.4 |

| Dopamine D2 | 217 |

| Dopamine D4 | >5000 |

| Dopamine D1 | >10000 |

| Dopamine D5 | >10000 |

| Serotonin 5-HT₂ | 223 |

| α₁-Adrenergic | 642 |

Data compiled from publicly available sources.

Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at its target receptor. For NGB 2904, its antagonist activity at the D3 receptor was confirmed using assays that measure the inhibition of a D3 agonist-induced response.

Experimental Protocol: Quinpirole-Stimulated Mitogenesis Assay

-

Cell Culture: CHO cells stably expressing the human D3 receptor are seeded in 96-well plates and grown in a serum-free medium for 24 hours to induce quiescence.

-

Assay Procedure: The cells are pre-incubated with varying concentrations of NGB 2904 for a short period (e.g., 30 minutes). Subsequently, a fixed concentration of the D3 receptor agonist quinpirole (B1680403) is added to stimulate cell proliferation (mitogenesis).

-

Measurement of Mitogenesis: After a 24-48 hour incubation period, the extent of cell proliferation is measured. A common method is the incorporation of a labeled nucleotide, such as [³H]-thymidine, into the newly synthesized DNA. Alternatively, colorimetric assays like the MTT or AlamarBlue assay can be used to quantify cell viability, which is proportional to cell number.

-